Disperse Blue 77

CAS No.: 20241-76-3

Cat. No.: VC3733063

Molecular Formula: C20H12N2O6

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20241-76-3 |

|---|---|

| Molecular Formula | C20H12N2O6 |

| Molecular Weight | 376.3 g/mol |

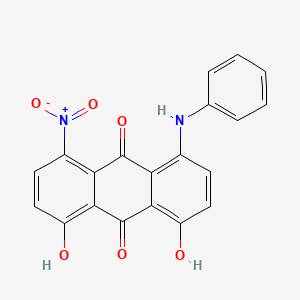

| IUPAC Name | 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)18-14(24)9-7-12(22(27)28)16(18)19(15)25/h1-9,21,23-24H |

| Standard InChI Key | DYALWCKAJBVSBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |

Introduction

Chemical Structure and Properties

Structural Identification

Disperse Blue 77 is chemically identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, with the molecular formula C₂₀H₁₂N₂O₆ and a molecular weight of 376.32 g/mol . The compound is also known by several synonyms, including 4-Anilino-5-nitrochrysazin, Blue BLF, 4-Anilino-1,8-dihydroxy-5-nitroanthraquinone, and 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone . The IUPAC name reflects its core anthraquinone structure with specific functional group substitutions that contribute to its dyeing properties and color characteristics.

The compound can be represented by the canonical SMILES notation: C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N+[O-])O . This representation helps in understanding the molecular arrangement and functional groups that contribute to its properties as a dye.

Physical and Chemical Properties

Disperse Blue 77 possesses several distinctive physical and chemical properties that influence its behavior in various applications. Table 1 summarizes these key properties:

Table 1: Physical and Chemical Properties of Disperse Blue 77

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₂N₂O₆ |

| Molecular Weight | 376.32 g/mol |

| Physical Appearance | Dark blue powder |

| Density | 1.609 g/cm³ |

| Boiling Point | 625.9°C at 760 mmHg |

| Flash Point | 332.4°C |

| LogP | 4.12120 |

| XLogP3-AA | 4.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Polar Surface Area (PSA) | 132.45000 |

| Vapor Pressure | 2.92E-16 mmHg at 25°C |

| Index of Refraction | 1.782 |

| Exact Mass | 376.07000 |

Manufacturing Process

The production of Disperse Blue 77 involves a complex synthesis process that requires precise control of reaction conditions to ensure product quality and yield.

Synthesis Procedure

The manufacturing process for Disperse Blue 77 utilizes a condensation reaction between aniline and 1,8-dihydroxy-4,5-dinitroanthraquinone in the presence of ethylene glycol methyl ether as a solvent. The detailed synthesis procedure includes the following steps:

-

A mixture of aniline (100 mL) and ethylene glycol methyl ether (500 mL) is added to the reaction container and stirred thoroughly .

-

1,8-dihydroxy-4,5-dinitroanthraquinone is added while maintaining a temperature of 30°C. The molar ratio of aniline to 1,8-dihydroxy-4,5-dinitroanthraquinone is carefully maintained at 1:4 .

-

The reaction temperature is gradually raised to 110°C, at which point the condensation reaction begins. The mixture is maintained at this temperature for 4 hours to ensure proper reaction progression .

-

Subsequently, the temperature is increased to 120°C and held for 8 hours to complete the reaction and maximize yield .

-

After the reaction is complete, the mixture is cooled to 70°C and transferred to a crystallization container where methanol is added as a crystallization solvent. The mixture is kept warm for 4 hours after addition .

-

The material is then cooled to 20°C and maintained at this temperature for 4 hours to ensure complete crystallization of the product .

-

The crystallized product is filtered using a vacuum suction filter tank, and the mother liquor is recovered for potential reuse in subsequent batches .

-

The filter cake is washed with methanol to remove residual aniline, solvents, and organic impurities that may affect the final product quality .

-

Additional washing with hot water (60-80°C) removes remaining impurities, with the alcohol-water mixture recovered and distilled for reuse .

-

Finally, the filter cake is thoroughly drained under vacuum and collected as the finished Disperse Blue 77 product .

This multi-step process highlights the complexity involved in producing high-quality synthetic dyes and the importance of precise reaction conditions and purification steps.

Applications and Performance

Textile Dyeing Applications

Disperse Blue 77 is primarily used as a colorant in the textile industry, particularly for dyeing synthetic fibers such as polyester. Its application in textile dyeing leverages its affinity for hydrophobic materials and its excellent colorfastness properties .

The dye is particularly valued in applications where color stability under various environmental conditions is essential. Its molecular structure, featuring an anthraquinone core with specific functional groups, contributes to its strong binding with synthetic fibers and resistance to degradation from environmental factors such as light, washing, and perspiration .

Performance Characteristics

The performance of Disperse Blue 77 in textile applications can be evaluated through various fastness properties, which measure the dye's resistance to different environmental factors. Table 2 summarizes these fastness properties according to international standards:

Table 2: Fastness Properties of Disperse Blue 77

| Standard | Ironing Fastness | Light Fastness | Perspiration Fastness | Washing Fastness | |||

|---|---|---|---|---|---|---|---|

| Fading | Stain | Fading | Fading | Stain | Fading | Stain | |

| ISO | 5 | 4 | 6-7 | 5 | 5 | 5 | 4 |

| AATCC | 4 | - | 6 | 5 | 5 | 4-5 | 4-5 |

Source: Data compiled from reference

These ratings indicate excellent performance across various conditions:

-

Light Fastness: With an ISO rating of 6-7, Disperse Blue 77 demonstrates exceptional resistance to fading from light exposure, making it suitable for outdoor textiles and garments frequently exposed to sunlight .

-

Washing Fastness: The ISO rating of 5 for fading resistance during washing indicates strong color retention even after multiple washing cycles, an essential property for consumer textiles .

-

Perspiration Fastness: With ISO ratings of 5 for both fading and staining, the dye maintains color integrity when exposed to human perspiration, making it appropriate for sportswear and close-fitting garments .

-

Ironing Fastness: The ISO rating of 5 for fading resistance during ironing indicates good thermal stability, allowing textiles dyed with Disperse Blue 77 to withstand typical household heat treatments without significant color degradation .

These performance characteristics explain the dye's commercial importance in applications requiring durable coloration.

Environmental Impact and Regulatory Status

Ecotoxicity and Risk Assessment

The potential ecological impacts of Disperse Blue 77 have been evaluated through various assessment methods:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume